molecular formula C8H12N2O3 B2773079 tert-Butyl isoxazol-5-ylcarbamate CAS No. 1416354-29-4

tert-Butyl isoxazol-5-ylcarbamate

Cat. No.: B2773079
CAS No.: 1416354-29-4
M. Wt: 184.195
InChI Key: FVRWCLQWTZTRJR-UHFFFAOYSA-N
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Description

tert-Butyl isoxazol-5-ylcarbamate: is a chemical compound that belongs to the class of carbamates and isoxazoles It is characterized by the presence of a tert-butyl group attached to an isoxazole ring, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl isoxazol-5-ylcarbamate typically involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the carbamate or urea .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isoxazol-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the isoxazole ring or the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction can produce reduced carbamate compounds.

Scientific Research Applications

tert-Butyl isoxazol-5-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl isoxazol-5-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in the development of acute myeloid leukemia .

Comparison with Similar Compounds

Uniqueness: tert-Butyl isoxazol-5-ylcarbamate is unique due to the combination of the tert-butyl group, isoxazole ring, and carbamate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

tert-butyl N-(1,2-oxazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)12-7(11)10-6-4-5-9-13-6/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWCLQWTZTRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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